4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction conditions include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .
Scientific Research Applications
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H8NO2S- |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)/p-1 |
InChI Key |
CRSMRBYEBHOYRM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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